
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide is a chemical compound that has been of great interest to researchers in recent years. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for use in scientific research. In
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves the inhibition of certain enzymes, particularly HDACs. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This can have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. These effects can include changes in cell differentiation, proliferation, and apoptosis. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of HDACs, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in lab experiments. Its potency may make it difficult to use at low concentrations, and its effects may be difficult to interpret in complex biological systems.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs. Additionally, research may focus on the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the treatment of specific diseases, such as cancer and neurological disorders. Furthermore, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in combination with other drugs, in order to enhance its therapeutic effects. Finally, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the development of new diagnostic tools for disease detection and monitoring.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves a multi-step process. The first step involves the reaction between 2-benzofuran carboxylic acid and 2,3-dihydro-1H-indene in the presence of a catalyst. This reaction results in the formation of an intermediate product, which is then converted into N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide through a series of additional steps.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to be a potent inhibitor of certain enzymes, including HDACs, which are involved in the regulation of gene expression. As such, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been explored as a potential treatment for a variety of diseases, including cancer and neurological disorders.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(17-11-13-6-2-4-8-16(13)21-17)19-15-10-9-12-5-1-3-7-14(12)15/h1-8,11,15H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQAUZYQDEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
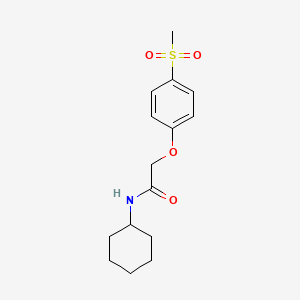
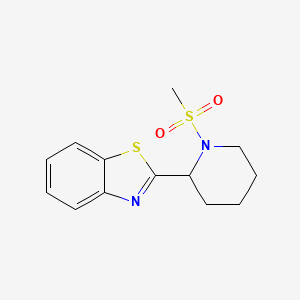
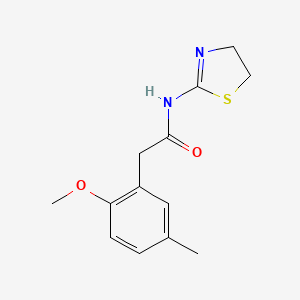

![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
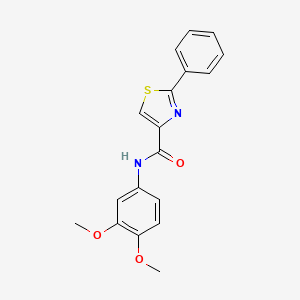
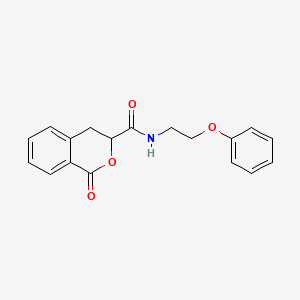
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)